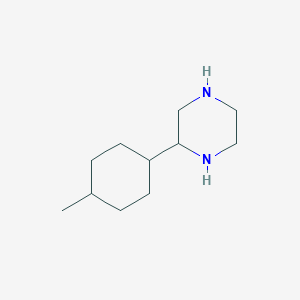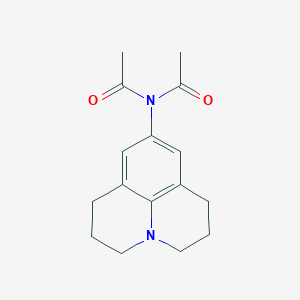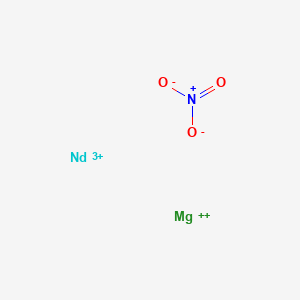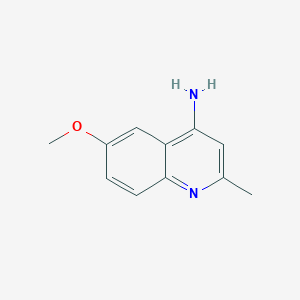
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione, also known as PFTT, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. PFTT is a member of the pyrazolopyrimidine family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including COX-2, as mentioned earlier. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. Additionally, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to inhibit the replication of HIV and HCV by targeting viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has some limitations as well. It is not very water-soluble, which can make it difficult to use in aqueous assays. Additionally, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has not been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
Direcciones Futuras
There are several future directions for the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its pharmacokinetic and toxicological properties in more detail. Additionally, the development of more water-soluble derivatives of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione could expand its potential applications in aqueous assays. Finally, the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione in combination with other drugs could lead to the development of more effective therapeutic strategies.
Conclusion:
In conclusion, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis method is relatively simple, and it has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione, including investigating its potential as an anti-cancer agent in vivo and studying its pharmacokinetic and toxicological properties in more detail.
Métodos De Síntesis
The synthesis of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoromethylthiocyanate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained in good yield and purity after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also shown potent inhibitory activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
102989-83-3 |
|---|---|
Nombre del producto |
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione |
Fórmula molecular |
C13H9F3N4S |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-6-(trifluoromethyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H9F3N4S/c1-7-9-10(17-12(13(14,15)16)18-11(9)21)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,17,18,21) |
Clave InChI |
OANCKSSPIAVFPA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3 |
SMILES |
CC1=NN(C2=C1C(=S)N=C(N2)C(F)(F)F)C3=CC=CC=C3 |
SMILES canónico |
CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3 |
Sinónimos |
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
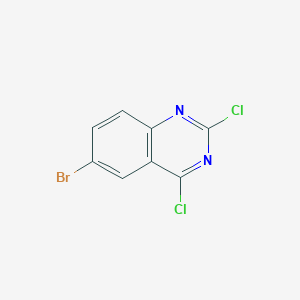

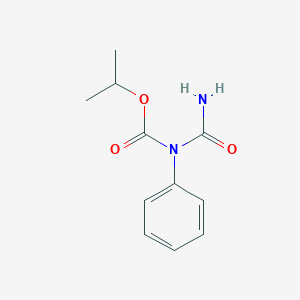
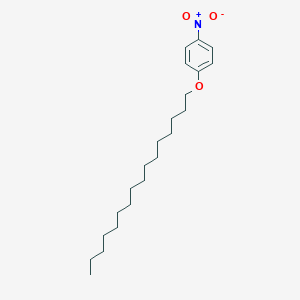

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

